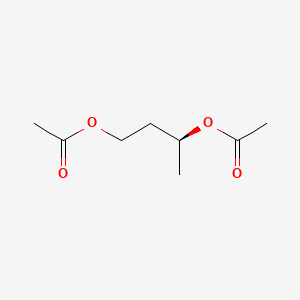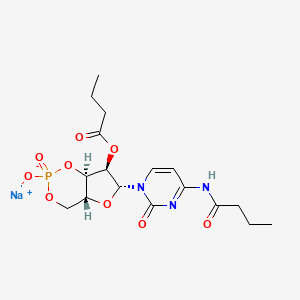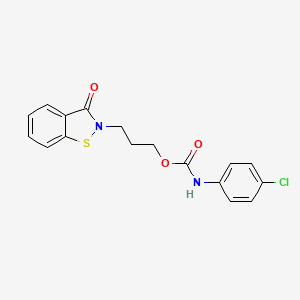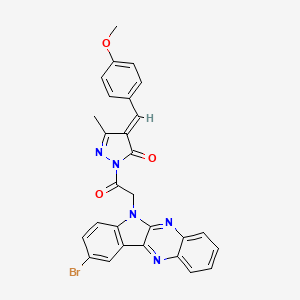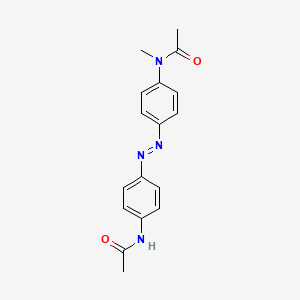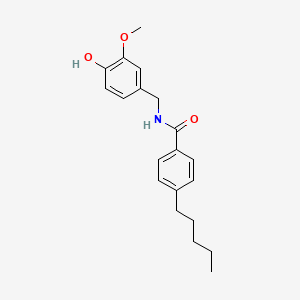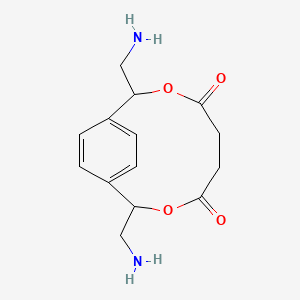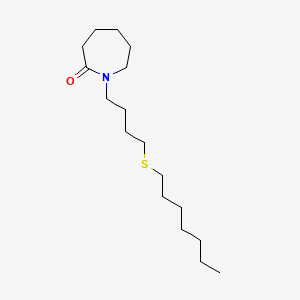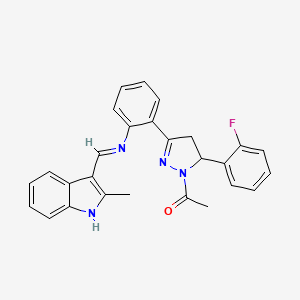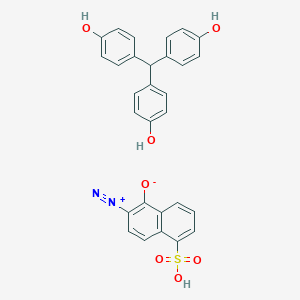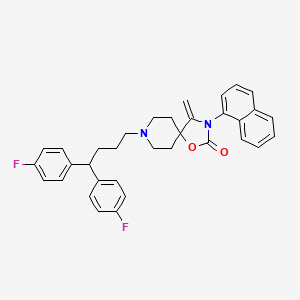
Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes naphthalene and sulphonate groups, making it highly soluble in water and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate typically involves the sulphonation of naphthalene derivatives followed by the introduction of hydroxy and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale sulphonation processes, where naphthalene is treated with sulphuric acid and other reagents under controlled conditions. The resulting product is then neutralized with sodium hydroxide to form the disodium salt. This method ensures high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The sulphonate and hydroxy groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with different functional groups, which can be used in further chemical synthesis or as intermediates in industrial processes.
Scientific Research Applications
Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the manufacture of various industrial products, including detergents and surfactants.
Mechanism of Action
The mechanism of action of Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate involves its interaction with molecular targets through its hydroxy and sulphonate groups. These interactions can lead to various biochemical effects, including the modulation of enzyme activity and the stabilization of reactive intermediates. The pathways involved often include oxidative and reductive processes, which can influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene sulphonates and hydroxy derivatives, such as:
- Disodium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
- Disodium 3-hydroxy-4-((2-hydroxy-4-methyl-5-sulphonatophenyl)methyl)naphthalene-1-sulphonate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique solubility and reactivity properties. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles.
Properties
CAS No. |
85443-47-6 |
|---|---|
Molecular Formula |
C18H14Na2O8S2 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
disodium;3-hydroxy-4-[(2-hydroxy-4-methyl-5-sulfonatophenyl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16O8S2.2Na/c1-10-6-15(19)11(8-17(10)27(21,22)23)7-14-12-4-2-3-5-13(12)18(9-16(14)20)28(24,25)26;;/h2-6,8-9,19-20H,7H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
ZLWSEHJPYPTSTH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])CC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


